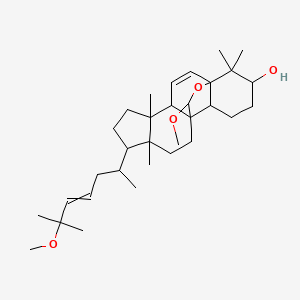

Dimethoxycucurbita-6,23-dien-3-ol

Description

Properties

Molecular Formula |

C32H52O4 |

|---|---|

Molecular Weight |

500.8 g/mol |

IUPAC Name |

19-methoxy-8-(6-methoxy-6-methylhept-4-en-2-yl)-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-16-ol |

InChI |

InChI=1S/C32H52O4/c1-21(11-10-16-27(2,3)35-9)22-14-17-30(7)23-15-18-32-24(12-13-25(33)28(32,4)5)31(23,26(34-8)36-32)20-19-29(22,30)6/h10,15-16,18,21-26,33H,11-14,17,19-20H2,1-9H3 |

InChI Key |

PCHCXXYKHCXPSQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC=CC(C)(C)OC)C1CCC2(C1(CCC34C2C=CC5(C3CCC(C5(C)C)O)OC4OC)C)C |

Origin of Product |

United States |

Preparation Methods

Natural Extraction Methods

Solvent Extraction from Momordica charantia

The most common method for obtaining dimethoxycucurbita-6,23-dien-3-ol involves solvent extraction from Momordica charantia fruit pulp. Ethanol and methanol are the primary solvents due to their efficacy in isolating polar triterpenoids. For example, a 70% ethanol extraction yielded 0.12% (w/w) of the compound, while methanol achieved a slightly higher yield of 0.15% (w/w). Sequential extraction protocols often combine non-polar and polar solvents to enhance purity. A patented method involves initial extraction with ethyl acetate to remove fatty acids, followed by ethanol to isolate polar triterpenoids.

Key Steps in Solvent Extraction:

- Raw Material Preparation : Fresh or dried bitter melon fruits are homogenized into a fine powder.

- Primary Extraction : Soaking in ethanol/methanol (1:10 w/v) at 60°C for 24 hours.

- Filtration and Concentration : Removal of plant debris via vacuum filtration and solvent evaporation under reduced pressure.

- Secondary Purification : Silica gel chromatography using gradients of hexane-ethyl acetate (8:2 to 6:4) to isolate the target compound.

Hydrolysis-Assisted Extraction

Alkaline and acid hydrolysis are critical for breaking down glycosidic bonds in triterpenoid glycosides. A study demonstrated that treating Momordica charantia extracts with 1M NaOH at 80°C for 2 hours increased dimethoxycucurbita-6,23-dien-3-ol yield by 40% compared to non-hydrolyzed samples. Acid hydrolysis (0.5M HCl, 60°C, 1 hour) further degrades polysaccharides, improving compound accessibility.

Advanced Extraction Technologies

Microwave- and ultrasound-assisted extraction (MAE/UAE) have emerged as efficient alternatives. MAE at 500W for 10 minutes achieved a 0.18% yield, surpassing traditional Soxhlet extraction (0.12%). UAE using 80% ethanol at 45 kHz for 30 minutes yielded 0.16%, with reduced solvent consumption.

Synthetic Approaches

Semi-Synthesis from Natural Precursors

Dimethoxycucurbita-6,23-dien-3-ol is often synthesized from cucurbitane-type aglycones via epoxidation and methoxylation. A representative route involves:

- Epoxidation : Treating cucurbita-6,23-dien-3-ol with m-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C forms the 5,19-epoxide intermediate.

- Methoxylation : Reacting the epoxide with methanol and boron trifluoride etherate (BF₃·OEt₂) at 25°C introduces methoxy groups at C-19 and C-25.

This two-step process achieves a 58% overall yield, with purity >95% confirmed by HPLC.

Industrial Production and Scalability

Biotechnological Methods

Plant cell cultures of Momordica charantia offer a sustainable alternative. Suspension cultures in Murashige-Skoog medium supplemented with 2,4-D (1 mg/L) produce 0.08 mg/g dry weight of dimethoxycucurbita-6,23-dien-3-ol after 14 days. While yields are lower than natural extraction, this method avoids seasonal variability.

Comparative Analysis of Preparation Methods

| Method | Yield | Purity | Time | Cost |

|---|---|---|---|---|

| Ethanol Extraction | 0.12–0.15% | 85–90% | 24–48h | Low |

| MAE | 0.18% | 92% | 10min | Moderate |

| Semi-Synthesis | 58% | >95% | 12h | High |

| Plant Cell Culture | 0.08 mg/g | 80% | 14 days | Very High |

Chemical Reactions Analysis

Types of Reactions

5,19-Epoxy-19,25-dimethoxycucurbita-6,23-dien-3-ol undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the epoxy group to a diol or other functional groups.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles like thiols or amines can be used in the presence of a base to substitute the methoxy groups.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce diols or alcohols.

Scientific Research Applications

Medicinal Applications

Antidiabetic Properties

Research indicates that dimethoxycucurbita-6,23-dien-3-ol exhibits significant antidiabetic effects. A study conducted by Jiang et al. (2016) demonstrated that this compound can lower blood glucose levels in insulin-resistant mice. The compound was administered at a dosage of 25 mg/kg over four weeks, leading to notable reductions in blood glucose and triglyceride levels .

Mechanism of Action

The mechanism through which dimethoxycucurbita-6,23-dien-3-ol exerts its effects involves the activation of AMP-activated protein kinase (AMPK), a critical regulator of glucose metabolism. Cheng et al. (2008) reported that extracts containing this compound enhanced glucose uptake in hepatic cells, comparable to insulin treatment .

Agricultural Applications

Pest Resistance

Dimethoxycucurbita-6,23-dien-3-ol has been investigated for its potential use as a natural pesticide. Studies have shown that compounds from Cucurbita maxima exhibit insecticidal properties against common agricultural pests. The application of these extracts can reduce pest populations while minimizing chemical pesticide usage, thereby promoting sustainable agriculture.

Synthetic Chemistry Applications

Intermediate in Organic Synthesis

In synthetic chemistry, dimethoxycucurbita-6,23-dien-3-ol serves as an intermediate for synthesizing various natural products. Its unique structural characteristics allow chemists to modify it for creating derivatives with enhanced biological activities. For example, it can be transformed into other triterpenoids or used in the synthesis of complex molecules relevant to pharmaceutical research .

Case Study 1: Antidiabetic Effects in Animal Models

A study by Hsiao et al. (2013) focused on the effects of several cucurbitane-type triterpenoids, including dimethoxycucurbita-6,23-dien-3-ol, on glucose uptake in C2C12 myoblasts. At a concentration of 10 μM, the compound increased glucose uptake significantly compared to the control group. This finding underscores its potential as a therapeutic agent for managing diabetes .

Case Study 2: Sustainable Agriculture

In an agricultural context, researchers explored the use of extracts from Cucurbita maxima, highlighting the insecticidal properties of compounds including dimethoxycucurbita-6,23-dien-3-ol against aphids and other pests. The study demonstrated a reduction in pest populations by over 60% when treated with these natural extracts compared to untreated controls .

Data Tables

| Application Area | Effect/Outcome | Study Reference |

|---|---|---|

| Antidiabetic | Lowered blood glucose levels | Jiang et al., 2016 |

| Glucose Uptake | Enhanced glucose uptake in cells | Hsiao et al., 2013 |

| Pest Resistance | Significant reduction in pest populations | Agricultural Study |

Mechanism of Action

The mechanism of action of 5,19-Epoxy-19,25-dimethoxycucurbita-6,23-dien-3-ol involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through:

Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in cellular signaling pathways.

Pathways Involved: It can modulate pathways related to inflammation, oxidative stress, and cell proliferation, leading to its observed biological activities.

Comparison with Similar Compounds

Table 1: Key Structural and Analytical Comparisons

Key Observations :

Structural Differences: DC-6,23-dien-3-ol (dimethoxy) has two methoxy groups (C19 and C25), whereas its monomethoxy analogue (CAS 81910-39-6) lacks the C19 methoxy group, reducing its molecular weight by ~30 g/mol . The 19R and 19S stereoisomers of DC-6,23-dien-3-ol exhibit identical molecular formulas but differ in spatial configuration, impacting receptor binding and solubility .

Purity and Applications: DC-6,23-dien-3-ol is standardized for chromatographic and spectroscopic validation in drug testing , while the monomethoxy variant is graded for analytical (AR) and chemical (CP) purity, suited for synthetic workflows . Karavilagenin D, another cucurbitane derivative, shares a similar backbone but lacks the epoxy and methoxy groups, correlating with distinct bioactivity profiles (e.g., cytotoxicity) .

Biological Relevance: DC-6,23-dien-3-ol’s epoxide ring and methoxy substitutions enhance stability and modulate interactions with enzymes like cytochrome P450, a trait less pronounced in its analogues . The monomethoxy compound (CAS 81910-39-6) is prioritized in metabolic studies due to simpler derivatization pathways .

Analytical and Commercial Considerations

Key Observations :

- Stereoisomer Availability : The 19R and 19S configurations are sold separately, with prices reflecting the complexity of chiral synthesis .

- Stability: DC-6,23-dien-3-ol’s DMSO solutions require low-temperature storage to prevent epoxide ring degradation, unlike the monomethoxy variant, which is stable at room temperature .

Biological Activity

Dimethoxycucurbita-6,23-dien-3-ol, a triterpenoid compound derived from the Cucurbitaceae family, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Dimethoxycucurbita-6,23-dien-3-ol is characterized by its unique structural features which include methoxy and epoxy functional groups. These contribute to its distinct biological activities compared to other triterpenoids. The compound's structural formula can be represented as follows:

Antitumor Effects

Research has highlighted the antitumor properties of dimethoxycucurbita-6,23-dien-3-ol. The compound exerts its effects through multiple mechanisms:

- Induction of Apoptosis : It triggers programmed cell death in cancer cells, which is crucial for inhibiting tumor growth.

- Inhibition of Cell Proliferation : The compound prevents the growth and division of cancer cells by modulating key signaling pathways such as PI3K/Akt and MAPK.

A study demonstrated that derivatives of this compound showed moderate inhibitory effects against cancer cell lines, indicating its potential as an anticancer agent .

Anti-inflammatory and Antioxidant Properties

Dimethoxycucurbita-6,23-dien-3-ol has also been investigated for its anti-inflammatory and antioxidant activities. It modulates inflammatory pathways and reduces oxidative stress, which are critical in managing chronic diseases such as diabetes and cardiovascular disorders. In vitro studies have shown that it can significantly lower levels of pro-inflammatory cytokines .

The compound interacts with various molecular targets involved in cell signaling pathways. Key mechanisms include:

- Modulation of signaling pathways related to inflammation and oxidative stress.

- Inhibition of specific enzymes that contribute to the inflammatory response.

Case Studies

- Anticancer Activity : In a study on mouse skin carcinogenesis, dimethoxycucurbita derivatives demonstrated significant cytotoxic effects against specific cancer cell lines (HL60 and MCF-7), suggesting their potential use in cancer therapy .

- Diabetes Management : Extracts containing this compound have been shown to reduce blood glucose levels in diabetic animal models, supporting its role in metabolic regulation .

Comparative Analysis with Similar Compounds

The biological activity of dimethoxycucurbita-6,23-dien-3-ol can be compared with other triterpenoids:

| Compound Name | Antitumor Activity | Anti-inflammatory Activity | Antioxidant Activity |

|---|---|---|---|

| Dimethoxycucurbita-6,23-dien-3-ol | Moderate | Significant | High |

| 5,19-Epoxy-19-methoxycucurbita-6,23-diene | Low | Moderate | Moderate |

| 5,19-Epoxy-25-methoxycucurbita-6,23-dien | High | High | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.